

HSK0935 off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	HSK0935			
Cat. No.:	B607982	Get Quote		

HSK0935 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals working with **HSK0935**. The following information addresses potential questions and troubleshooting scenarios based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **HSK0935**?

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, **HSK0935** promotes the excretion of glucose in the urine.[1]

Q2: What is the reported selectivity of **HSK0935**?

HSK0935 demonstrates high selectivity for SGLT2 over SGLT1. One study reported an 843-fold selectivity for hSGLT2 over hSGLT1.[1] This high selectivity is a key characteristic of the compound.

Q3: Are there any known off-target effects for **HSK0935**?

Based on the available public information, there are no specific off-target effects documented for **HSK0935**. The primary characterization of **HSK0935** highlights its high selectivity for SGLT2.[1] Researchers should be aware that the absence of evidence is not evidence of



absence, and comprehensive kinase panel screening or broader profiling would be necessary to definitively rule out off-target activities.

Troubleshooting Guide

Issue 1: Unexpectedly low or no effect on glucose uptake in my cellular model.

- Question: Is your experimental model appropriate?
 - Answer: HSK0935 is an SGLT2 inhibitor. Ensure that your cell line or experimental model endogenously expresses SGLT2 at a sufficient level. SGLT2 is predominantly expressed in the proximal tubules of the kidneys.
- Question: Is the compound concentration appropriate?
 - Answer: HSK0935 has a reported IC50 of 1.3 nM for hSGLT2.[1] Ensure your
 experimental concentration is within a relevant range to observe inhibition. A doseresponse experiment is recommended to determine the optimal concentration for your
 specific model.
- Question: Are you observing effects on SGLT1?
 - Answer: Given the high selectivity of HSK0935 for SGLT2 over SGLT1, significant inhibition of SGLT1-mediated glucose transport would only be expected at much higher concentrations.[1] If you are working with a model that expresses both SGLT1 and SGLT2, you may be able to dissect the relative contributions of each transporter by using a concentration of HSK0935 that is selective for SGLT2.

Issue 2: Observing unexpected phenotypic changes in my in vivo model.

- Question: Could the observed effects be related to the on-target mechanism?
 - Answer: Inhibition of SGLT2 leads to glycosuria (excretion of glucose in urine).[1] This can lead to secondary physiological effects such as osmotic diuresis and changes in plasma glucose levels. Consider whether your observed phenotype could be a downstream consequence of these on-target effects.
- Question: Have you included appropriate controls?



 Answer: To investigate potential off-target effects, consider including a structurally distinct SGLT2 inhibitor with a different selectivity profile as a comparator. This can help to distinguish between class-specific on-target effects and compound-specific off-target effects.

Quantitative Data Summary

Target	Inhibitory Activity (IC50)	Selectivity (SGLT1/SGLT2)	Reference
hSGLT2	1.3 nM	843-fold	[1]
hSGLT1	1096 nM	[1]	

Experimental Protocols

General Protocol for Assessing SGLT2 Inhibition in a Cellular Model:

- Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing human SGLT2 (e.g., HEK293-hSGLT2).
- Compound Preparation: Prepare a stock solution of HSK0935 in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in the assay buffer.
- Glucose Uptake Assay:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Wash the cells with a sodium-containing buffer.
 - Pre-incubate the cells with varying concentrations of HSK0935 or vehicle control for a specified period (e.g., 15-30 minutes).
 - Initiate glucose uptake by adding a solution containing a radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG or 2-NBDG) in a sodium-containing buffer.
 - Incubate for a defined period to allow for glucose uptake.
 - Stop the uptake by rapidly washing the cells with ice-cold buffer.



- Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or fluorescence plate reader.
- Data Analysis: Calculate the percent inhibition of glucose uptake for each concentration of HSK0935 relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

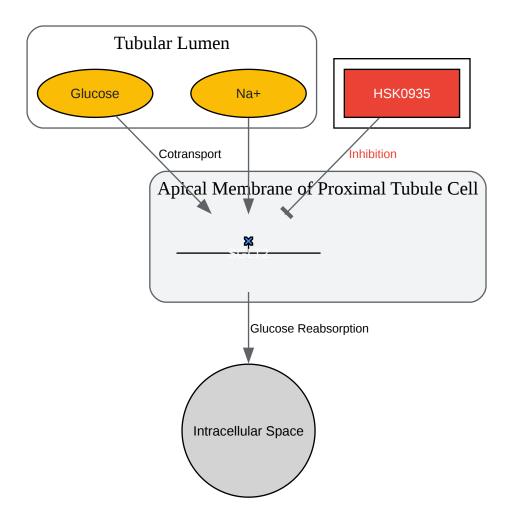
Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for assessing SGLT2 inhibition.





Click to download full resolution via product page

Caption: Mechanism of SGLT2 inhibition by HSK0935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [HSK0935 off-target effects in experimental models].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-off-target-effects-in-experimental-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com